(s)-2-Aminocyclohexanol

Description

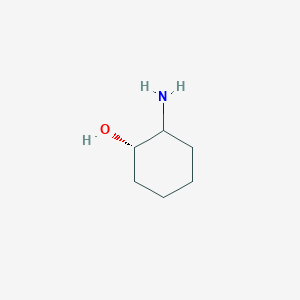

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1S)-2-aminocyclohexan-1-ol |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |

InChI Key |

PQMCFTMVQORYJC-GDVGLLTNSA-N |

Isomeric SMILES |

C1CCC([C@H](C1)O)N |

Canonical SMILES |

C1CCC(C(C1)N)O |

Origin of Product |

United States |

The Significance of Chiral Amino Alcohols in Asymmetric Chemical Transformations

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis. Their importance stems from the presence of two functional groups—an amine and a hydroxyl group—on a chiral scaffold. This unique arrangement allows them to act as powerful ligands for metal catalysts and as effective chiral auxiliaries. sciengine.comacs.org The ability of these molecules to create a well-defined chiral environment around a reactive center enables the stereoselective synthesis of a wide array of molecules. sciengine.com

The utility of chiral amino alcohols is vast, finding application in numerous asymmetric reactions, including reductions of ketones, additions of organometallic reagents to aldehydes, and carbon-carbon bond-forming reactions. polyu.edu.hknih.gov The stereochemical outcome of these transformations is often dictated by the specific structure and chirality of the amino alcohol used. polyu.edu.hk This has led to the development of a diverse library of chiral amino alcohols, each with its own unique applications and advantages.

The Historical Trajectory of Research on 2 Aminocyclohexanol Stereoisomers

The study of 2-aminocyclohexanol (B3021766) stereoisomers has a rich history, driven by the desire to develop efficient methods for their separation and to explore their potential in asymmetric catalysis. Early research focused on the resolution of racemic mixtures of 2-aminocyclohexanol derivatives. A significant breakthrough came with the development of a preparatively straightforward and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives using (R)- and (S)-mandelic acid. nih.govacs.orgresearchgate.netcapes.gov.br This method allows for the separation of both enantiomers with high enantiomeric excess (>99% ee) and facilitates the recovery of the resolving agent. nih.govacs.orgresearchgate.net

This advancement opened the door for more extensive investigations into the applications of the individual stereoisomers. Researchers began to explore the derivatization of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, which, through hydrogenation, provides access to a wide range of substituted derivatives. nih.govacs.org This includes the preparation of the corresponding cis isomers, further expanding the diversity of available chiral ligands based on the 2-aminocyclohexanol framework. acs.orggoogle.com While research on the trans-isomers of 2-aminocyclohexanol has been more extensive, methods for the preparation of cis-2-aminocyclohexanol have also been developed. google.com

The Role of S 2 Aminocyclohexanol As a Preeminent Chiral Scaffold and Ligand

Enantioselective Synthetic Routes

The direct synthesis of the (S)-enantiomer of 2-aminocyclohexanol (B3021766) can be achieved through several sophisticated strategies that control the stereochemical outcome of the reaction. These methods are designed to be highly selective, yielding the desired product with high enantiomeric excess.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral compounds. In the context of producing this compound, this typically involves the reduction of a prochiral precursor, such as 2-aminocyclohexanone. This method relies on the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to direct the addition of hydrogen across the carbonyl group, favoring the formation of one enantiomer over the other. While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in the provided search results, the general principle is a cornerstone of asymmetric synthesis. The efficiency of such processes is highly dependent on the catalyst system, substrate, and reaction conditions.

Biocatalytic Approaches and Enzyme Engineering for Enantiopurity

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of stereoselectivity. For the synthesis of this compound, two key enzyme classes have been employed:

Keto Reductases (KREDs): These enzymes can selectively reduce the ketone group of a precursor like 4-hydroxycyclohexanone. While this produces a racemic or stereochemically mixed alcohol, it sets the stage for a subsequent amination step.

Amine Transaminases (ATAs): ATAs are instrumental in introducing an amino group with high stereocontrol. By selecting a stereocomplementary ATA, it is possible to aminate a ketone precursor to yield the desired (S)-amino alcohol. For instance, (S)-selective ATAs from organisms like Ruegeria pomeroyi and Chromobacterium violaceum have shown activity in the amination of 4-hydroxycyclohexanone.

The combination of a regioselective KRED for the initial reduction of a diketone followed by a stereoselective ATA for the amination can be performed in a one-pot sequential or cascade fashion, offering an efficient route to specific isomers of aminocyclohexanol. Enzyme engineering can further enhance the natural selectivity and activity of these biocatalysts, tailoring them for specific substrates and desired stereochemical outcomes.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a classical yet effective strategy for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While the provided information highlights the use of (1S,2S)-2-aminocyclohexanol itself as a chiral auxiliary in the synthesis of other molecules, the synthesis of this compound via this strategy would involve reacting a prochiral cyclohexanone (B45756) derivative with a chiral auxiliary, followed by diastereoselective reduction and subsequent removal of the auxiliary. researchgate.net

Stereocontrolled Ring-Opening Reactions of Cyclic Precursors

The stereocontrolled ring-opening of epoxides is a well-established method for the synthesis of 1,2-disubstituted cyclohexanes. To obtain this compound, this strategy would typically start with cyclohexene (B86901) oxide. The epoxide ring can be opened by a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097) source. The stereochemical outcome of this reaction is crucial. An asymmetric ring-opening (ARO) of a meso-epoxide with an azide nucleophile, catalyzed by a chiral Lewis acid, is a highly efficient method for synthesizing enantiomerically enriched amino alcohols. researchgate.net For example, the ring-opening of cyclohexene oxide with aqueous ammonia can produce trans-2-aminocyclohexanol. To achieve the (1S,2S) configuration, which is a diastereomer of the target compound, specific chiral catalysts or starting materials would be necessary.

Resolution Techniques for Racemic 2-Aminocyclohexanol Derivatives

When enantioselective syntheses are not feasible or result in low enantiomeric excess, the resolution of a racemic mixture is a common and effective alternative. This involves separating the two enantiomers of a compound.

Diastereomeric Salt Formation with Chiral Acids

A widely used and efficient method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. For racemic trans-2-(N-benzyl)amino-1-cyclohexanol, a precursor to 2-aminocyclohexanol, a highly effective resolution protocol has been developed using mandelic acid. acs.orgnih.gov

This process involves the sequential use of both enantiomers of mandelic acid to separate the enantiomers of the amino alcohol with greater than 99% enantiomeric excess (ee). acs.orgnih.gov The key steps are:

Reaction of the racemic amino alcohol with one enantiomer of mandelic acid (e.g., (R)-mandelic acid) to form a mixture of two diastereomeric salts.

Due to their different physical properties, one diastereomeric salt selectively crystallizes from the solution.

The crystallized salt is separated, and the enantiomerically pure amino alcohol is recovered by treatment with a base.

The other enantiomer of the amino alcohol can then be recovered from the mother liquor and resolved using the opposite enantiomer of mandelic acid (e.g., (S)-mandelic acid). acs.orgnih.gov

A significant advantage of this method is the ability to recover the mandelic acid in high yield, making the process more economical. acs.orgnih.gov The resolved trans-2-(N-benzyl)amino-1-cyclohexanol can then be debenzylated via hydrogenation to yield the desired enantiomerically pure trans-2-aminocyclohexanol. acs.orgnih.gov

Kinetic Resolution Methods

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. Both enzymatic and non-enzymatic kinetic resolution methods have been successfully applied to the synthesis of this compound.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic 2-aminocyclohexanol and its derivatives due to their high enantioselectivity and mild reaction conditions. jocpr.comresearchgate.net The most common approach involves the enantioselective acylation of the amino or hydroxyl group.

Lipases from various microbial sources have been screened for this purpose. For instance, lipases from Pseudomonas sp. (such as Lipase (B570770) PS and Lipase AK) have demonstrated high enantioselectivity in the acetylation of racemic trans- and cis-2-azidocycloalkanols, which are precursors to 2-aminocycloalkanols. tandfonline.comtandfonline.com In these resolutions, the enzyme selectively acylates one enantiomer, leaving the other unreacted and allowing for their separation. The unreacted enantiomer can then be converted to the corresponding this compound.

Candida rugosa lipase is another effective biocatalyst for the kinetic resolution of β-blocker building blocks, which share structural similarities with 2-aminocyclohexanol. mdpi.com The enantioselectivity of these enzymatic reactions can be influenced by the choice of acyl donor and the reaction medium. Vinyl acetate (B1210297) and isopropenyl acetate are commonly used as acylating agents. mdpi.com

A notable example is the use of Candida antarctica lipase B (CALB), which has been shown to efficiently catalyze the kinetic resolution of various secondary alcohols with excellent enantioselectivity, producing enantiopure alcohols and their corresponding acetates in high yields. researchgate.net

Table 1: Enzymatic Kinetic Resolution of 2-Aminocyclohexanol Precursors

| Enzyme Source | Substrate | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas sp. Lipase | rac-2-Azidocycloalkanols | - | High enantioselectivity in acetylation. | tandfonline.comtandfonline.com |

| Candida rugosa Lipase | rac-1-(Isopropylamine)-3-phenoxy-2-propanol | Vinyl acetate / Isopropenyl acetate | Effective resolution of β-blocker building blocks. | mdpi.com |

Non-Enzymatic Kinetic Resolution

Non-enzymatic kinetic resolution of racemic 2-aminocyclohexanol typically involves the use of chiral resolving agents, such as chiral acids, to form diastereomeric salts that can be separated by crystallization. researchgate.net This classical resolution method remains a practical approach for obtaining enantiomerically pure 2-aminocyclohexanols.

Mandelic acid is a commonly used chiral resolving agent. A preparatively straightforward and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives has been developed using sequential use of (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess (ee). researchgate.net The process involves a simple aqueous workup, which also allows for the nearly quantitative recovery of the mandelic acid. researchgate.net

Another effective resolving agent is L-di-p-toluoyl tartaric acid (L-DBTA). In this method, the racemic amine is mixed with L-DBTA in a suitable solvent, such as ethanol. The mixture is heated to reflux and then cooled to allow for the precipitation of the less soluble diastereomeric salt. The salt containing the desired enantiomer is then isolated by filtration and treated with a base to liberate the free this compound.

The choice of solvent and the molar ratio of the resolving agent to the racemate are critical parameters that influence the efficiency and yield of the resolution. google.com

Table 2: Non-Enzymatic Kinetic Resolution of 2-Aminocyclohexanol

| Resolving Agent | Key Features | Reference |

|---|---|---|

| (R)- and (S)-Mandelic Acid | Sequential use allows for the resolution of both enantiomers in high ee (>99%). Simple aqueous workup and recovery of the resolving agent. | researchgate.net |

| L-di-p-toluoyl tartaric acid (L-DBTA) | Forms diastereomeric salts that can be separated by crystallization. |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. Key aspects include maximizing atom economy, utilizing renewable resources, and employing environmentally benign catalysts and reaction conditions.

The use of biocatalysts, such as lipases, in kinetic resolution aligns well with green chemistry principles. jocpr.com Enzymatic reactions are typically conducted under mild conditions (temperature and pH), in aqueous media or in the absence of hazardous organic solvents, and the enzymes themselves are biodegradable. researchgate.netjocpr.com This approach reduces energy consumption and the generation of toxic waste.

Furthermore, catalyst-free processes are being explored. For example, a catalyst-free amino-alcoholysis depolymerization of polycarbonate has been reported where (S,S)-2-aminocyclohexanol was used, demonstrating the potential for reactions with 100% atom utilization under solvent-free conditions. rsc.org While this example uses the target compound, it highlights a green chemistry approach that could potentially be adapted for its synthesis.

The development of synthetic routes that start from renewable feedstocks is another important goal. While many current syntheses rely on petroleum-based starting materials, research into bio-based routes is ongoing. For instance, the synthesis of cyclohexanone, a potential precursor, from cyclohexanol (B46403) through a coupled dehydrogenation-hydrogenation process over a reusable catalyst represents a step towards a more environmentally benign process. rsc.org

Industrial Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful process optimization. Key considerations include cost-effectiveness, scalability of the reaction, catalyst stability and recyclability, and the efficiency of the separation and purification steps.

In non-enzymatic resolutions, the recovery and reuse of the chiral resolving agent are crucial for a cost-effective process. researchgate.net The crystallization process needs to be carefully controlled to ensure high diastereoselectivity and yield. This includes optimizing parameters such as solvent composition, cooling rate, and seeding.

Process optimization also involves minimizing the number of synthetic steps and avoiding the use of hazardous reagents and solvents. A process for preparing cis-2-aminocyclohexanol has been disclosed that avoids column chromatography, which is often a bottleneck in industrial scale-up, by carefully adjusting the process to remove by-products at appropriate stages. google.com

Furthermore, for industrial production, continuous flow systems are often preferred over batch processes as they can offer better control over reaction parameters, improved safety, and higher throughput. The development of robust and scalable purification methods, such as selective precipitation or extraction, is also essential to obtain the final product with the required high purity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| rac-2-Aminocyclohexanol |

| trans-2-Aminocyclohexanol |

| cis-2-Aminocyclohexanol |

| trans-2-Azidocycloalkanols |

| cis-2-Azidocycloalkanols |

| (S,S)-2-Aminocyclohexanol |

| Vinyl acetate |

| Isopropenyl acetate |

| Mandelic acid |

| L-di-p-toluoyl tartaric acid (L-DBTA) |

| R-2-methoxyphenylacetic acid |

| Cyclohexanone |

Reactions of the Amino Functionality in this compound

The primary amino group in this compound is a key site for a variety of chemical transformations, most notably acylation and alkylation, which are fundamental for its use as a building block in the synthesis of more complex molecules. evitachem.com

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. evitachem.comsmolecule.com A notable reaction is the N-chloroacetylation, which can be achieved chemoselectively in the presence of the hydroxyl group under specific biocompatible conditions, such as in a phosphate (B84403) buffer. tandfonline.com This selectivity is crucial for synthetic applications where protection of the hydroxyl group is not desired. In some cases, under forcing conditions with a large excess of an acylating agent like acetic anhydride (B1165640), both the amino and hydroxyl groups can be acylated, leading to the formation of an O,N-diacetyl derivative. acs.org

Alkylation: The amino group can undergo alkylation with alkyl halides. evitachem.comsmolecule.com An interesting aspect of the reactivity of the cis-isomer, which includes (1R,2S)-2-aminocyclohexanol, is the preference for N-monoalkylation over N,N-dialkylation, especially with smaller alkylating agents. smolecule.comresearchgate.net This preference is attributed to the strong intramolecular hydrogen bond between the hydroxyl and amino groups, which sterically hinders the approach of a second alkylating agent after the first one has reacted. smolecule.com This inherent selectivity is a significant advantage in syntheses where mono-N-substituted derivatives are the desired products. The general reactivity for amine alkylation can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. wikipedia.org

Table 1: Representative Reactions of the Amino Functionality in this compound

| Reaction Type | Reagent(s) | Product(s) | Key Observations | Reference(s) |

|---|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl-2-aminocyclohexanols (Amides) | General reaction for primary amines. | evitachem.comsmolecule.com |

| N-Chloroacetylation | Chloroacetyl chloride, Phosphate buffer | N-chloroacetyl-2-aminocyclohexanol | Chemoselective N-acylation over O-acylation under biocompatible conditions. | tandfonline.com |

| O,N-Diacylation | Acetic anhydride (excess), Reflux | O,N-diacetyl-cis-2-aminocyclohexanol | Occurs under forcing conditions; cis-isomer yields the O,N-diacetyl derivative. | acs.org |

| N-Alkylation | Alkyl halides | N-alkyl-2-aminocyclohexanols (Secondary amines) | cis-Isomer favors mono-alkylation due to intramolecular hydrogen bonding. | smolecule.comresearchgate.net |

Reactions of the Hydroxyl Functionality in this compound

The hydroxyl group of this compound, while generally less nucleophilic than the amino group, can participate in several important reactions, including oxidation and esterification.

Oxidation: The secondary alcohol functionality can be oxidized using various oxidizing agents to yield the corresponding ketone, cis-2-aminocyclohexanone. smolecule.comresearchgate.net This transformation is a common strategy in organic synthesis to introduce a carbonyl group while retaining the chiral amino center.

Esterification and O-Acylation: The hydroxyl group can be acylated to form esters. researchgate.net As mentioned previously, under certain conditions, O-acylation can occur concurrently with N-acylation to yield O,N-diacetylated products. acs.org Kinetic studies on the esterification of the related trans-2-(N,N-dimethylamino)cyclohexanol have shown that the reaction is accelerated by the presence of the neighboring amino group, which is believed to act as an intramolecular catalyst through hydrogen bonding. researchgate.net While this study focused on the trans-isomer, it provides insight into the potential for intramolecular assistance in the reactions of the hydroxyl group in the cis-isomer as well. The chemoselective O-acylation in the presence of an unprotected amino group is challenging but can be achieved under acidic conditions which protonate and thus deactivate the amino group towards acylation. tandfonline.com

Table 2: Representative Reactions of the Hydroxyl Functionality in this compound

| Reaction Type | Reagent(s) | Product(s) | Key Observations | Reference(s) |

|---|---|---|---|---|

| Oxidation | Various oxidizing agents | cis-2-Aminocyclohexanone | Converts the secondary alcohol to a ketone. | smolecule.comresearchgate.net |

| Esterification/O-Acylation | Acyl chlorides, Anhydrides (under acidic conditions) | O-acyl-2-aminocyclohexanols (Esters) | Can be achieved selectively by protonating the amino group. | tandfonline.com |

| O,N-Diacylation | Acetic anhydride (excess), Reflux | O,N-diacetyl-cis-2-aminocyclohexanol | Both hydroxyl and amino groups are acylated. | acs.org |

Intramolecular Interactions and Conformational Analysis

The stereochemistry and conformational preferences of this compound and its derivatives are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding.

Role of Intramolecular Hydrogen Bonding in Stereochemistry

In this compound, which has a cis relationship between the amino and hydroxyl groups, a strong intramolecular hydrogen bond can form between these two functionalities. researchgate.netruc.dk This interaction plays a crucial role in stabilizing specific conformations of the molecule. smolecule.com Computational and experimental studies, including photoelectron spectroscopy, have shown that the intramolecular hydrogen bond in cis-2-aminocyclohexanol is stronger than in its trans-counterpart. researchgate.netruc.dksemanticscholar.org This strong hydrogen bond locks the cyclohexane (B81311) ring into a conformation where the interacting groups are held in proximity, which in turn influences the molecule's reactivity, favoring, for instance, N-monoalkylation. smolecule.com Theoretical studies using methods like MP2 and DFT, as well as NBO and AIM analyses, have been employed to characterize and quantify the energy of these charge-assisted intramolecular hydrogen bonds, which can range from moderate to strong. acs.org

Formation of Metal Complexes and Coordination Chemistry

The presence of both nitrogen and oxygen donor atoms makes this compound and its derivatives effective ligands for a variety of metal ions, forming stable coordination complexes. google.comscispace.comnih.govnih.gov These ligands can coordinate to metals in a bidentate or tridentate fashion, depending on the derivatization of the amino alcohol.

Ruthenium Complexes: Derivatives of this compound have been used to synthesize chiral tridentate P,N,OH ligands for ruthenium. The resulting ruthenium pre-catalysts of the type [RuCl₂(L)(DMSO)] have been successfully employed in the enantioselective hydrogenation of ketones. nih.gov

Copper Complexes: 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol (HEAC), a derivative of 2-aminocyclohexanol, forms complexes with copper(II) chloride and bromide. X-ray analysis of these complexes, [Cu(HEAC)Cl]Cl and [Cu(HEAC)Br]Br, reveals a square-pyramidal geometry around the copper center, with the HEAC acting as a tetradentate N₂O₂-donor ligand. scispace.com

Palladium Complexes: A water-soluble palladium(II) complex, [Pd(HEAC)Cl₂], has been synthesized and studied for its interaction with DNA. In this complex, the HEAC ligand coordinates to the palladium center. nih.govresearchgate.net this compound has also been listed as a potential ligand in palladium-catalyzed cross-coupling reactions. google.com

Manganese Complexes: Chiral (1R, 2R)/(1S, 2S)-2-aminocyclohexanol (DACA) cations have been used to construct enantiomeric hybrid manganese bromides, R/S-DACAMnBr₃. These complexes feature a one-dimensional chain structure of edge-sharing MnOBr₅ octahedra coordinated by the chiral DACA cations.

The ability of this compound and its derivatives to form well-defined chiral metal complexes is central to their application in asymmetric catalysis.

Table 3: Examples of Metal Complexes with this compound Derivatives

| Metal | Ligand | Complex Structure/Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Ruthenium | Chiral tridentate P,N,OH ligand | [RuCl₂(L)(DMSO)] | Not specified | nih.gov |

| Copper | 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol (HEAC) | [Cu(HEAC)Cl]Cl | Square-pyramidal | scispace.com |

| Palladium | 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol (HEAC) | [Pd(HEAC)Cl₂] | Not specified | nih.govresearchgate.net |

| Manganese | (1S, 2S)-2-aminocyclohexanol (DACA) | S-DACAMnBr₃ | Octahedral (MnOBr₅ units) | Not specified in provided text |

Reaction Mechanism Elucidation in this compound Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing existing synthetic methods and designing new catalytic systems. Mechanistic studies often focus on its role in asymmetric catalysis.

In the context of asymmetric transfer hydrogenation (ATH) of ketones, derivatives of this compound are used to create chiral ligands for ruthenium catalysts. acs.orgcapes.gov.br Mechanistic studies of related Ru-TsDPEN catalyzed ATH reactions suggest that the reaction proceeds through a catalytic cycle involving a ruthenium hydride species as the active catalyst. nih.gov The transfer of a hydride from the metal complex to the ketone is often the rate-determining step. nih.gov DFT calculations have shown that hydrogen bonding between the solvent (e.g., water) and the ketone at the transition state can significantly lower the activation energy barrier. nih.gov The mechanism can be described as an inner-sphere process, where the alcohol coordinates to the metal, or an outer-sphere process, where the transfer occurs via a six-membered cyclic transition state without direct coordination.

The formation of C-N bonds using this compound derivatives in copper-catalyzed reactions has also been a subject of mechanistic investigation. For instance, in the aminodealkenylation reaction, a copper ion pair cooperative process has been proposed. nih.gov This mechanism involves a single-electron transfer (SET) from a copper(I) complex to a peroxide, generating an alkyl radical. This radical is then trapped by a phthalimido copper(II) complex to form the C-N bond, regenerating the copper(I) catalyst. nih.gov

These mechanistic insights, often derived from a combination of kinetic studies, NMR spectroscopy, and computational modeling, are vital for understanding the stereoselectivity and efficiency of reactions catalyzed by complexes of this compound. nih.govnih.gov

Applications of S 2 Aminocyclohexanol in Asymmetric Catalysis

(S)-2-Aminocyclohexanol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

This compound and its derivatives are widely utilized as chiral ligands in a range of metal-catalyzed asymmetric reactions. thieme-connect.com The presence of both a hard nitrogen donor and a hard oxygen donor allows for effective chelation to a metal center, creating a rigid and well-defined chiral environment that can induce high levels of stereoselectivity in the transformation of prochiral substrates.

Asymmetric Hydrogenation of Prochiral Substrates

Derivatives of this compound have proven to be effective ligands in the asymmetric hydrogenation of prochiral ketones. For instance, the ruthenium-catalyzed transfer hydrogenation of various aryl ketones, employing a ligand derived from cis-N-benzylaminocyclohexanol, has been shown to produce the corresponding chiral alcohols with enantiomeric excesses (ee) up to 91%. thieme-connect.com This method is applicable to a range of substrates, including those that are electron-rich, electron-poor, and sterically hindered. thieme-connect.com The success of these ligands is attributed to the formation of a stable six-membered chelate with the ruthenium metal center, which effectively controls the stereochemical outcome of the hydride transfer to the ketone.

In one study, a variety of electron-rich, electron-poor, and sterically hindered aryl ketones were reduced to their corresponding alcohols with conversions ranging from 36–97% and enantiomeric excesses between 29–92%. thieme-connect.com

Asymmetric Carbon-Carbon Bond Forming Reactions

This compound-derived ligands have also found application in asymmetric carbon-carbon bond forming reactions. One notable example is the asymmetric phenyl transfer reaction to benzaldehydes. acs.orgnih.gov In these reactions, the chiral ligand, in conjunction with a suitable metal catalyst, facilitates the enantioselective addition of a phenyl group to the aldehyde, leading to the formation of chiral diarylmethanols with high enantiopurity. For example, optically active aminocyclohexanols have been used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes, yielding products with up to 96% ee. nih.govresearchgate.net

Asymmetric Oxidation and Reduction Processes

The utility of this compound extends to asymmetric oxidation and reduction reactions beyond hydrogenation. For instance, chiral spiroborate esters derived from chiral β-aminoalcohols, including derivatives of 2-aminocyclohexanol (B3021766), have been employed as catalysts for the borane (B79455) reduction of prochiral ketones. google.com These catalysts have demonstrated the ability to produce optically active alcohols in excellent chemical yields and with enantiomeric excesses up to 99% for the reduction of acetophenone (B1666503) and other aromatic ketones. google.com

The mechanism of these reductions often involves the formation of an oxazaborolidine intermediate, which coordinates to the borane and the ketone, thereby directing the hydride delivery from a specific face of the carbonyl group.

Other Transition Metal-Catalyzed Stereoselective Transformations

The versatility of this compound as a ligand is further demonstrated in other transition metal-catalyzed reactions. Recently, it has been employed in the nickel-catalyzed regio- and stereoselective carboboration of glycals. nih.gov This reaction allows for the synthesis of a wide array of C2-boryl-C-glycosides with exclusive stereoselectivity. nih.gov Interestingly, the study found that while the presence of the free alcohol and the benzyl (B1604629) group on the ligand was crucial for the transformation, the absolute configuration of the 2-aminocyclohexanol ligand itself did not influence the stereochemistry of the reaction outcome. nih.gov

This compound as an Organocatalyst

Beyond its role as a ligand in metal catalysis, this compound serves as a valuable scaffold for the development of chiral organocatalysts. These small organic molecules can catalyze reactions without the need for a metal, offering advantages in terms of cost, toxicity, and environmental impact.

Enamine/Iminium Catalysis Mediated by this compound

This compound can be derivatized to form prolinamides, which are effective organocatalysts for asymmetric aldol (B89426) reactions. researchgate.netacs.org This type of catalysis operates through the formation of a transient enamine or iminium ion intermediate. The condensation of a chiral secondary amine, derived from this compound and proline, with a carbonyl compound generates a nucleophilic enamine or an electrophilic iminium ion. researchgate.netnobelprize.org This activation lowers the LUMO of the α,β-unsaturated system, facilitating subsequent reactions. researchgate.net

For example, prolinamides derived from 2-(2-aminocyclohexyl)phenols have been shown to catalyze the direct aldol reaction between ketones and aldehydes with high stereoselectivity, affording up to a 99:1 anti/syn diastereomeric ratio and a 99:1 enantiomeric ratio. researchgate.net Computational studies have revealed that the aldehyde is activated through a dual hydrogen bonding interaction with the amide NH and the phenolic OH group of the catalyst. researchgate.net

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ruthenium-cis-N-benzylaminocyclohexanol complex | Transfer Hydrogenation | Aryl ketones | N/A | up to 91% |

| This compound derivative | Phenyl Transfer | Benzaldehydes | N/A | up to 96% |

| Prolinamide of 2-(2-aminocyclohexyl)phenol | Aldol Reaction | Ketones and Aldehydes | up to 99:1 | up to 99% |

Hydrogen Bonding Catalysis

This compound and its derivatives are pivotal scaffolds for a class of organocatalysts that operate through hydrogen bonding. These catalysts, often incorporating a thiourea (B124793) or amide group, activate substrates and control stereochemistry by forming specific, non-covalent interactions. researchgate.netnih.gov The thiourea moiety, in particular, is a powerful hydrogen-bond donor that can activate electrophiles, such as aldehydes or imines, making them more susceptible to nucleophilic attack. nih.gov

In these bifunctional catalysts, the this compound backbone provides a rigid chiral environment. rsc.org The amine or a derivative thereof often acts as a Brønsted base, activating the nucleophile, while the thiourea group activates the electrophile. rsc.org This dual activation within a single chiral molecule brings the reactants together in a highly organized, stereochemically defined transition state, leading to high levels of enantioselectivity. researchgate.net Research into prolinamides derived from 2-aminocyclohexanols has shown their effectiveness in catalyzing direct aldol reactions with excellent stereoselectivity. researchgate.net The design of these catalysts can be finely tuned by incorporating multiple hydrogen-bonding donors and additional stereogenic centers to optimize their performance in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Immobilization and Heterogenization Strategies for this compound-Derived Catalysts

While homogeneous catalysts derived from this compound are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging and costly. psu.edursc.org To overcome this, significant research has focused on immobilization strategies to create heterogeneous, recyclable catalysts. psu.eduacs.org

Common methods for immobilization include covalent bonding, adsorption, ionic bonding, and encapsulation onto solid supports. beilstein-journals.org Polymeric supports, such as polystyrene, are frequently used, where the chiral ligand is attached via a covalent bond. psu.edubeilstein-journals.org The nature of the polymer support and the length of the spacer connecting the catalyst can significantly influence the catalyst's activity and selectivity. beilstein-journals.org

Another approach involves grafting the chiral amino alcohol onto inorganic supports like silica (B1680970). These heterogenized catalysts have been successfully used in reactions such as the enantioselective addition of organozinc reagents to aldehydes. sdsu.edu More advanced techniques like atomic layer deposition (ALD) are being explored to encapsulate molecular catalysts onto metal oxide supports, a method that can prevent leaching and enhance stability, particularly in sustainable solvents like water. rsc.org The primary goal of these strategies is to combine the high selectivity of homogeneous molecular catalysts with the practical advantages of heterogeneous systems, including simplified product purification and catalyst recycling. psu.edursc.org

Structure-Activity Relationships in Catalyst Design and Optimization

The catalytic performance of ligands derived from this compound is highly dependent on their specific structure. Understanding the relationship between the catalyst's structure and its activity/enantioselectivity is crucial for rational catalyst design and optimization.

A key study by Schiffers, Bolm, and coworkers demonstrated that a wide variety of derivatives could be synthesized from enantiopure 2-aminocyclohexanol. capes.gov.brnih.gov They found that both cis and trans isomers, as well as N-alkylated derivatives, exhibit distinct catalytic activities. capes.gov.brnih.gov For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones, different ligands produced a range of enantiomeric excesses (ee), highlighting the sensitivity of the reaction to the ligand's steric and electronic properties. capes.gov.brresearchgate.net Applications in phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones have yielded products with up to 96% ee. capes.gov.brresearchgate.net

Systematic modifications of the ligand, such as altering the substituents on the nitrogen atom or the alcohol, allow for the fine-tuning of the catalyst. For example, studies on manganese-diamine catalysts for asymmetric transfer hydrogenation revealed that N,N'-dialkylated diaminocyclohexanes provided a good balance of activity and enantioselectivity, whereas tetra-alkylation led to an inactive catalyst. tudelft.nl This demonstrates that a precise steric and electronic environment is necessary for effective catalysis.

Below is a table summarizing the performance of various this compound-derived ligands in the asymmetric transfer hydrogenation of acetophenone, illustrating the structure-activity relationship.

| Ligand Derivative | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| (1S,2S)-N-Benzyl-2-aminocyclohexanol | [RuCl₂(p-cymene)]₂ / KOtBu | 96 | 91 (R) |

| (1S,2S)-N-(4-Methoxybenzyl)-2-aminocyclohexanol | [RuCl₂(p-cymene)]₂ / KOtBu | 95 | 92 (R) |

| (1R,2S)-2-(N-benzylamino)cyclohexanol | [RuCl₂(p-cymene)]₂ / KOtBu | 97 | 91 (S) |

| (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane | Mn(CO)₅Br / KOtBu | >99 | 87 (R) |

This table is a representative compilation based on findings in the literature. capes.gov.brtudelft.nl Actual results may vary based on specific reaction conditions.

Stereochemical Control and Enantioselectivity in Catalytic Systems

The ability of this compound-based catalysts to induce high enantioselectivity stems from their capacity to create a well-defined chiral environment around the catalytic center. ucl.ac.uk The stereochemical outcome of a reaction is dictated by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state.

In metal-catalyzed reactions, such as transfer hydrogenation, the this compound derivative acts as a chiral ligand, binding to the metal center (e.g., Ruthenium or Rhodium). sdsu.educapes.gov.br The rigid cyclohexane (B81311) backbone and the defined stereocenters of the ligand force the substrate to approach the metal hydride from a specific direction, leading to the preferential formation of one enantiomer of the product. ucl.ac.uk The hydrogen bond between the ligand's hydroxyl group and the substrate's carbonyl group can further lock the substrate into a favorable conformation for stereoselective hydride transfer.

In organocatalytic systems, such as those employing bifunctional thiourea catalysts, stereocontrol is achieved through a network of non-covalent interactions. nih.govharvard.edu The chiral scaffold of the this compound ensures that the hydrogen-bond donating thiourea group and the basic amine site are held in a specific spatial orientation. This creates a chiral pocket that selectively binds one enantiomeric face of the electrophile and directs the nucleophile's attack, effectively controlling the stereochemistry of the newly formed bond. researchgate.netharvard.edu The predictability and tunability of these interactions allow for the rational design of catalysts that can achieve extremely high levels of enantioselectivity, often exceeding 99% ee for specific reactions. researchgate.net

Role of S 2 Aminocyclohexanol As a Chiral Building Block and Synthon

Synthesis of Chiral Heterocyclic Compounds and Natural Product Analogues

(S)-2-Aminocyclohexanol serves as a critical starting material or intermediate in the synthesis of a variety of chiral heterocyclic compounds and analogues of natural products. Its bifunctional nature, containing both an amine and an alcohol, allows for the construction of cyclic structures with defined stereochemistry.

One key application is in the synthesis of oxazolidine (B1195125) derivatives. semanticscholar.org For instance, this compound can be derived from the opening of cyclohexene (B86901) oxide, followed by functional group manipulations, to create pro-nucleophiles for reactions like the 1,3-bis(diphenylphosphino)propane (B126693) (DPPP)-catalyzed mixed double-Michael reactions with electron-deficient acetylenes. semanticscholar.org This methodology provides an efficient, metal-free route to a diverse range of oxazolidines. semanticscholar.org

Furthermore, enantiomerically pure 1,2-amino alcohols like this compound are essential precursors for a wide array of bioactive molecules. researchgate.netsci-hub.se They are frequently used to synthesize vicinal diaminocyclopentane and other complex structures that form the core of many natural products and pharmaceuticals. researchgate.net The synthesis often involves the asymmetric ring-opening of meso-epoxides with nucleophiles like azides, catalyzed by chiral Lewis acids, to produce key azido (B1232118) alcohol intermediates. researchgate.net These intermediates can then be further transformed into the desired heterocyclic systems.

The synthesis of complex heterocyclic structures is exemplified by the preparation of three-membered heterocyclic compounds through microwave-assisted reactions, where the inherent chirality of the aminocyclohexanol directs the stereochemical outcome. researchgate.net

Integration into Complex Molecular Architectures and Supramolecular Structures

The unique structural features of this compound make it a valuable component for constructing intricate molecular architectures and supramolecular assemblies. lookchem.com Its ability to form hydrogen bonds and coordinate with metal centers allows for the creation of highly ordered, multi-component systems.

A notable example is the use of trans-2-aminocyclohexanol derivatives as pH-triggered conformational switches. researchgate.net Upon protonation of the amino group, an intramolecular hydrogen bond forms, forcing the cyclohexane (B81311) ring into a specific conformation where the ammonio and hydroxy groups are equatorial. researchgate.net This conformational change can alter the orientation of other substituents on the ring, enabling control over the molecule's properties and functions, such as acting as cation chelators or lipid tails in pH-sensitive liposomes. researchgate.net

Furthermore, enantiomeric hybrid manganese bromides have been synthesized using chiral (1S,2S)-2-aminocyclohexanol. researchgate.netrsc.orgrsc.org These materials exhibit a one-dimensional chain structure where the chiral organic cations coordinate to the manganese centers, creating a robust pathway for chirality transfer. researchgate.netrsc.orgrsc.org This results in materials with strong circularly polarized luminescence, demonstrating the effective integration of the chiral building block into a functional supramolecular architecture. researchgate.netrsc.orgrsc.org

Development of Chiral Reagents and Auxiliaries

This compound and its derivatives are extensively used as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers.

A significant application is in the synthesis of P-stereogenic phosphine (B1218219) oxides. researchgate.net (1S,2S)-2-aminocyclohexanol can be used as a chiral auxiliary to achieve highly diastereoselective formation of P(V)-oxazaphospholidine intermediates. researchgate.net Subsequent ring-opening with organometallic reagents proceeds with inversion of configuration at the phosphorus atom, allowing for the synthesis of enantiomerically pure phosphine oxides. researchgate.net

These chiral aminocyclohexanols are also employed as ligands in catalytic asymmetric reactions. For instance, they have been successfully used in the asymmetric phenyl transfer reaction to benzaldehydes and in the transfer hydrogenation of aryl ketones, yielding products with high enantiomeric excess. researchgate.net The development of new methods for preparing optically pure aminocyclohexanols, such as resolution with mandelic acid, has broadened their applicability as versatile ligands for a variety of metal-catalyzed transformations. researchgate.netorgsyn.org

The versatility of this compound as a chiral auxiliary is further demonstrated by its use in the synthesis of other chiral molecules, such as cis-diaminocyclohexane and chiral cis-amino thiol derivatives, which have shown high activity in iridium-catalyzed transfer hydrogenation reactions. orgsyn.org

Applications in Peptide and Peptidomimetic Synthesis

This compound and its derivatives are valuable building blocks in the design and synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

The incorporation of constrained cyclic structures like aminocyclohexanol can introduce conformational rigidity into peptide backbones. This is a useful strategy for studying the bioactive conformations of peptides and for developing peptidomimetics with enhanced stability and receptor affinity. For example, derivatives of trans-2-aminocyclohexanol have been used to create peptidomimetic foldamers, which are non-natural oligomers that adopt well-defined secondary structures. researchgate.net

In the synthesis of antimicrobial peptidomimetics, this compound can be incorporated to introduce specific stereochemistry and functionality. researchgate.net These small cationic peptidomimetics often contain arginine mimetics and aromatic amino acids, and the chiral aminocyclohexanol scaffold can influence their antimicrobial activity and selectivity. researchgate.net

Furthermore, aminocyclohexanol derivatives, such as ethyl cis-2-amino-1-cyclohexanecarboxylate, serve as precursors for bioactive molecules, particularly in the realm of peptide mimetics and enzyme inhibitors. These building blocks can be incorporated into peptide chains to create novel structures with potential therapeutic applications. The development of diverse libraries of aminothioether acids, which can be considered peptidomimetic units, further highlights the importance of amino alcohol precursors in combinatorial chemistry and drug discovery. google.com

Use in the Design and Synthesis of Chiral Materials (e.g., Liquid Crystals)

The inherent chirality of this compound makes it a valuable component in the design and synthesis of chiral materials, including liquid crystals and advanced optical materials. smolecule.com

A significant recent development is the use of chiral (1S,2S)-2-aminocyclohexanol (DACA) in the synthesis of one-dimensional hybrid organic-inorganic manganese halides. researchgate.netrsc.orgrsc.org In these materials, the chiral DACA cations coordinate directly to the manganese centers, creating a chiral environment that induces strong circularly polarized luminescence (CPL). researchgate.netrsc.orgrsc.org The resulting materials, such as S-DACAMnBr₃, exhibit exceptionally high luminescence dissymmetry factors, making them promising for applications in next-generation optoelectronics, including circularly polarized light-emitting diodes (CP-LEDs) and photodetectors. researchgate.netrsc.orgrsc.org The unique coordination architecture provides an effective pathway for transferring chirality from the organic ligand to the inorganic emitting center. researchgate.netrsc.orgrsc.org

The ability of trans-2-aminocyclohexanol derivatives to act as pH-triggered conformational switches also opens up possibilities for creating "smart" materials. researchgate.net By incorporating these units into larger molecular systems, it is possible to design materials whose properties can be modulated by external stimuli like pH changes. researchgate.net

Contribution to Chiral Stationary Phases for Chromatographic Separations

This compound and its derivatives have played a role in the development of chiral stationary phases (CSPs) for the chromatographic separation of enantiomers. Chiral chromatography is a crucial technique for determining the enantiomeric excess of chiral compounds. nih.gov

While the direct use of this compound in commercially available CSPs is not extensively documented in the provided results, the underlying principle involves immobilizing a chiral selector, such as a derivative of aminocyclohexanol, onto a solid support like silica (B1680970) gel. iapc-obp.com The separation of enantiomers is then achieved through the formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase. iapc-obp.com

Computational and Theoretical Studies of S 2 Aminocyclohexanol

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational landscape of (S)-2-aminocyclohexanol and its derivatives. These studies reveal a delicate interplay of intramolecular forces that govern the molecule's preferred three-dimensional arrangement.

A key feature of trans-2-aminocyclohexanol derivatives is their ability to act as conformational pH triggers. researchgate.net Upon protonation of the amino group, a significant conformational shift occurs. The resulting ammonium (B1175870) group and the hydroxyl group preferentially adopt equatorial positions to facilitate a strong intramolecular hydrogen bond (O···H-N+). pacific.edu This interaction, with an estimated energy exceeding 10 kJ/mol and in some cases over 20 kJ/mol, is powerful enough to influence the ring's conformation. researchgate.netpacific.edu This acid-induced transition forces other substituents on the cyclohexane (B81311) ring to change their orientation, a property that can be harnessed to control geometry-dependent molecular functions. researchgate.net

In non-polar solvents like chloroform, an intramolecular hydrogen bond between the hydroxyl and amino groups (OH···N) stabilizes the conformer where these groups are in a trans-diaxial arrangement. However, in polar, hydrogen-bond accepting solvents like methanol, this intramolecular bond is disrupted and replaced by intermolecular interactions with the solvent. westmont.eduresearchgate.net

Computational methods, such as the MP2 method with a 6-311+G(d,p) basis set, have been used to perform geometry optimization for all rotamers and isomers to identify the lowest potential energy structures. pacific.edu Furthermore, DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to compute proton coupling constants, which are then used to determine the relative contributions of different rotamers. researchgate.net These computational approaches, combined with experimental data from techniques like ¹H NMR spectroscopy, provide a detailed understanding of the conformational equilibria. researchgate.netwestmont.edu

Table 1: Calculated Conformational Data for trans-2-Aminocyclohexanol Derivatives

| Derivative/Condition | Predominant Conformer | Stabilizing Interaction | Computational Method | Reference |

| Protonated in d4-methanol | Equatorial-Equatorial | Intramolecular Hydrogen Bond (O···H-N+) | Molecular Mechanics, X-Ray | researchgate.netpacific.edu |

| In CDCl3 (non-polar) | trans-diaxial | Intramolecular Hydrogen Bond (OH···N) | ¹H NMR, Computational | westmont.eduresearchgate.net |

| In CD3OD (polar) | Solvent-dependent equilibrium | Intermolecular H-bonding with solvent | ¹H NMR | westmont.edu |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior and intermolecular interactions of this compound in various environments. These simulations can model the conformational stability of the molecule in aqueous solutions or within lipid bilayers over nanosecond to microsecond timescales.

A significant aspect explored through MD simulations is the role of intermolecular hydrogen bonding. In polar solvents, the intramolecular hydrogen bond present in the trans-diaxial conformation of 2-aminocyclohexanol (B3021766) is disrupted in favor of hydrogen bonds with solvent molecules. westmont.eduresearchgate.net MD simulations can explicitly model these solvent-solute interactions, providing insights into the solvation shell structure and its influence on the conformational preferences of the molecule.

Furthermore, MD simulations are crucial for understanding how derivatives of this compound interact with biological macromolecules. For instance, simulations can be used to evaluate the binding of these compounds to the active sites of enzymes, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity and specificity. This information is vital for the rational design of enzyme inhibitors and other biologically active molecules.

Prediction of Stereochemical Outcomes in Reactions and Catalysis

Computational chemistry plays a pivotal role in predicting the stereochemical outcomes of reactions and catalytic processes involving this compound and its derivatives. These molecules are frequently used as chiral ligands or catalysts in asymmetric synthesis.

For example, in the context of chiroptical sensors, computational studies have been used to understand the mechanism of stereochemical transfer. In one study, it was determined that the stereocenter of an alcohol influences the formation of a specific hemiaminal ether epimer, which in turn dictates the helicity of a tripicolylamine moiety. nih.gov This "point-to-point-to-helix" mechanism, elucidated through computational analysis, explains how the chirality of the alcohol is translated into a measurable chiroptical signal. nih.gov

Computational models have also been developed to rationalize the enantioselectivity observed in catalytic reactions. For instance, in the hydrolytic kinetic resolution of terminal epoxides catalyzed by polymers incorporating this compound derivatives, computational analysis can help to understand the origin of the observed enantioselectivity. mdpi-res.com By modeling the transition states of the reaction, it is possible to identify the key interactions between the catalyst, the substrate, and the reactants that favor the formation of one enantiomer over the other.

Modeling of Transition States in this compound-Mediated Processes

The modeling of transition states is a cornerstone of computational organic chemistry, providing deep insights into reaction mechanisms, reactivity, and selectivity. For reactions mediated by this compound, transition state modeling is essential for understanding how this chiral scaffold influences the stereochemical course of a reaction.

In amine-catalyzed aldol (B89426) reactions, for example, density functional theory (B3LYP/6-31G*) calculations with CPCM solvation models have been used to explore the transition states. nih.gov These studies have shown that primary enamine-mediated reactions proceed through half-chair transition states stabilized by hydrogen bonding, which facilitates proton transfer and leads to lower activation energies compared to secondary enamine-mediated pathways. nih.gov

Similarly, in the ring-opening reactions of 2,3-epoxy alcohols, theoretical computations have been performed to explain the observed regioselectivity. ahievran.edu.tr By optimizing the geometries of all stationary points (reactants, transition states, and products) using methods like B3LYP with the 6-311++G(d,p) basis set, researchers can determine that the reaction is kinetically controlled and that the regioselectivity is determined by the relative energies of the transition states leading to the different products. ahievran.edu.tr These calculations can reveal the subtle electronic and steric factors that govern which carbon of the epoxide ring is preferentially attacked by the nucleophile. ahievran.edu.tr

Quantitative Structure-Property Relationship (QSPR) Studies related to Stereoselectivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural features of molecules and their properties or activities. In the context of this compound, these studies can be particularly useful for understanding and predicting the stereoselectivity of reactions in which it or its derivatives are involved.

QSAR models can correlate the effects of different substituents on the cyclohexane ring with the observed pharmacological potency or stereoselectivity. For instance, by systematically varying substituents (e.g., electron-donating or electron-withdrawing groups) and quantifying their electronic and steric properties (e.g., using Hammett or Taft parameters), it is possible to develop a model that predicts the enantiomeric excess of a reaction product.

While specific QSPR studies focused solely on the stereoselectivity of this compound are not extensively detailed in the provided search results, the principles of QSAR are applicable. For example, in the development of cannabinoid receptor antagonists, QSAR studies have been used to correlate the structural features of related compounds with their binding affinities. acs.org A similar approach could be applied to a series of catalysts derived from this compound to build a predictive model for stereoselectivity in a particular asymmetric transformation. Such models are valuable tools for the rational design of more efficient and selective catalysts.

Derivatives and Analogues of S 2 Aminocyclohexanol: Synthesis and Advanced Applications

Synthesis and Reactivity of N-Substituted Derivatives

The nitrogen atom of (S)-2-aminocyclohexanol is a primary site for chemical modification, leading to a wide range of N-substituted derivatives, including amides, sulfonamides, and secondary or tertiary amines. These modifications are crucial for altering the molecule's steric and electronic properties, which in turn influences its reactivity and utility as a ligand or chiral auxiliary.

The synthesis of N-substituted derivatives is typically achieved through standard functional group transformations. Acylation of the amine group with acyl chlorides or anhydrides readily produces the corresponding N-acyl derivatives. smolecule.com Similarly, reaction with sulfonyl chlorides yields N-sulfonyl derivatives. N-alkylation can be more complex; due to strong intramolecular hydrogen bonding between the hydroxyl and amino groups, reactions with smaller alkylating agents often result in N-monoalkylated products. smolecule.com

A common strategy for creating a diverse library of N-substituted compounds involves the use of a readily cleavable N-protecting group, such as a benzyl (B1604629) group. acs.orgnih.govacs.org For instance, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol can be synthesized and subsequently debenzylated via hydrogenation. acs.orgnih.govacs.org The resulting primary amine is then available for a wide variety of derivatization reactions, providing access to numerous diversely substituted aminocyclohexanols. acs.orgnih.govacs.orgresearchgate.net Palladium-catalyzed amination reactions have also been employed for the synthesis of N-substituted derivatives. researchgate.net

The reactivity of these N-substituted derivatives is highly dependent on the nature of the substituent. For example, the formation of N-aryl urea (B33335) derivatives from amino nitriles incorporating a (1R, 2R)-2-aminocyclohexanol chiral auxiliary can lead to diastereoselective rearrangement upon lithiation, migrating the aryl ring to the α-position relative to the nitrile. researchgate.net

| Derivative Type | Synthetic Method | Key Reactivity / Application | Reference |

| N-Acyl | Reaction with acyl chlorides/anhydrides | Building blocks for more complex molecules. | smolecule.com |

| N-Alkyl | Alkylation with alkyl halides | Predominantly mono-alkylation with small alkylating agents. smolecule.com | smolecule.com |

| N-Benzyl | Reductive amination or direct benzylation | Precursor for diverse N-substituted derivatives after debenzylation. acs.orgnih.govacs.orgresearchgate.net | acs.orgnih.govacs.orgresearchgate.net |

| N-Aryl | Palladium-catalyzed amination | Used in the synthesis of pharmacologically relevant structures. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Synthesis and Reactivity of O-Substituted Derivatives

Modification at the hydroxyl group of this compound yields O-substituted derivatives such as ethers and esters. These derivatives are important for protecting the hydroxyl group during synthesis, altering solubility, and creating new functionalities for applications in catalysis and materials science.

O-acylation is a common transformation, often achieved using acylating agents in the presence of a base. For example, trans-1,2-bis(benzoyloxy)cyclohexane can be synthesized from the corresponding diol by reaction with benzoyl chloride in pyridine. westmont.edu This strategy protects the hydroxyl groups and introduces bulky benzoyloxy moieties that can influence the conformational preferences of the cyclohexane (B81311) ring. westmont.edu Enzymatic resolutions also rely on O-acylation, where lipases catalyze the selective transesterification of one enantiomer of a racemic amino alcohol. researchgate.net

The reactivity of O-substituted derivatives is key to their utility. For example, the hydrolysis of ester groups in diastereomerically pure iridium(III) complexes containing 2-aminocyclohexanol (B3021766) as a chiral auxiliary allows for the isolation of optically pure carboxylic acid derivatives of the metal complexes. nih.gov This demonstrates the role of the O-acyl group as a temporary linker for chiral resolution. nih.gov

| Derivative Type | Synthetic Method | Key Reactivity / Application | Reference |

| O-Acyl (Ester) | Acylation with acyl chlorides; Enzymatic transesterification | Protection of hydroxyl group; Chiral resolution; Conformational control. researchgate.netwestmont.edunih.gov | researchgate.netwestmont.edunih.gov |

| O-Ether | Williamson ether synthesis | Altering solubility and steric properties. |

Analogues with Modified Cyclohexane Ring Systems

Altering the size of the carbocyclic ring from a six-membered cyclohexane to a five-membered cyclopentane (B165970) or a seven-membered cycloheptane (B1346806) ring provides access to structural analogues with distinct properties. Ring size directly impacts bond angles, ring strain, and conformational flexibility, which in turn affects the reactivity and stereochemical influence of the amino alcohol.

Analogues with smaller rings, such as trans-2-aminocyclopentanol, have been synthesized in enantiomerically pure forms through chemoenzymatic methods. researchgate.net One such protocol involves the synthesis of racemic trans-2-(diallylamino)cyclopentanol, followed by a resolution catalyzed by Burkholderia cepacia lipase (B570770). researchgate.net Larger ring systems, like those found in trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones, have been synthesized via aza-Cope–Mannich rearrangements. acs.org

The biological and chemical relevance of ring size is significant. The six-membered cyclohexane ring is often considered to provide an optimal balance of rigidity and flexibility for interactions with enzyme active sites. Increasing ring strain, as in a cyclopentane system, can enhance reactivity in certain reactions like nucleophilic substitutions, but may decrease thermal stability. Conversely, larger rings have reduced steric hindrance, which can sometimes improve enzyme binding.

| Analogue | Synthetic Approach | Key Feature / Impact | Reference |

| trans-2-Aminocyclopentanol | Chemoenzymatic resolution of racemic precursors. researchgate.net | Increased ring strain, enhanced reactivity in some cases. researchgate.net | researchgate.net |

| Aminocycloheptanol Derivatives | Aza-Cope–Mannich rearrangement. acs.org | Reduced steric hindrance, increased flexibility. acs.org | acs.org |

Diastereomeric and Enantiomeric Analogues: Comparative Studies

The spatial arrangement of the amino and hydroxyl groups in 2-aminocyclohexanol gives rise to multiple stereoisomers, including cis/trans diastereomers and their respective enantiomers. Comparative studies of these analogues are fundamental to understanding structure-activity relationships and optimizing their performance in asymmetric synthesis.

The cis and trans diastereomers exhibit different chemical behaviors. The cis configuration, for example, allows for strong intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups, which can influence reactivity patterns in alkylation reactions. smolecule.com The trans isomer, lacking this specific interaction, often displays different conformational preferences and reactivity. westmont.eduresearchgate.net Protonation of trans-2-aminocyclohexanols can lead to significant conformational changes, making them potential pH-triggered molecular switches. researchgate.net

Efficient protocols for resolving racemic mixtures of 2-aminocyclohexanol derivatives are crucial for obtaining enantiomerically pure materials. A common method involves fractional crystallization using chiral resolving agents like (R)- and (S)-mandelic acid, which can yield both enantiomers with over 99% enantiomeric excess (ee). acs.orgnih.govacs.orgresearchgate.net The separated, optically active aminocyclohexanols have been successfully applied as ligands in asymmetric catalysis, such as in phenyl transfer reactions to aldehydes and transfer hydrogenations of ketones, achieving products with up to 96% ee. nih.govacs.org

Distinguishing between stereoisomers requires specific analytical techniques. While mass spectrometry alone is often insufficient to differentiate stereoisomers, it can be combined with chromatographic methods. researchgate.net Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for separating both diastereomers and enantiomers. nih.govresearchgate.net

| Isomer Type | Key Differentiating Feature | Method of Separation/Synthesis | Application Example | Reference |

| Diastereomers | ||||

| cis-Isomer | Intramolecular H-bonding between NH₂ and OH groups. smolecule.com | Stereoselective synthesis from cyclohexene (B86901). smolecule.com | Building block in organic synthesis. smolecule.com | smolecule.com |

| trans-Isomer | Intermolecular H-bonding dominates; acts as pH-switch. researchgate.net | Epoxide ring-opening; Resolution of racemates. westmont.edu | Ligands in asymmetric catalysis. nih.govacs.org | nih.govacs.orgwestmont.eduresearchgate.net |

| Enantiomers | ||||

| (1R,2S) vs. (1S,2R) | Opposite configuration at chiral centers. | Chiral resolution with mandelic acid. nih.govacs.org | Chiral auxiliaries and ligands. nih.govacs.org | nih.govacs.org |

Multicomponent Derivatives and Polyfunctionalized Structures

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for constructing complex, polyfunctionalized molecules from simple starting materials in a single step. This compound and its derivatives can serve as key components in such reactions, leading to structurally diverse and functionally rich compounds.

One example is the 1,4-diphenyl-1,3-butadiene-2,3-dicarboxylate (DPPP)-catalyzed mixed double-Michael reaction involving β-amino alcohols and electron-deficient acetylenes. mdpi.com This process allows for the assembly of complex oxazolidine (B1195125) derivatives, which are polyfunctionalized structures incorporating multiple stereocenters. mdpi.com

Furthermore, the principles of polyfunctionalization are applied in the design of multifunctional compounds for creating crosslinked biomaterials. google.com In these systems, a single molecular component may possess multiple reactive functional groups, such as nucleophilic groups (-NH₂, -OH) and electrophilic groups (-N=C=O, -CHO). google.com The inter-reactivity of these groups under specific conditions leads to the formation of a three-dimensional crosslinked matrix, a strategy used in creating bioadhesives and drug delivery systems. google.com The integration of the aminocyclohexanol scaffold into such multifunctional molecules can impart specific structural and chiral properties to the resulting materials.

| Structure Type | Synthetic Strategy | Description | Potential Application | Reference |

| Polyfunctionalized Oxazolidines | DPPP-catalyzed mixed double-Michael reaction. mdpi.com | Complex heterocyclic structures formed from β-amino alcohols and acetylenes. | Intermediates in diversity-oriented synthesis. | mdpi.com |

| Crosslinked Biomaterials | In-situ reaction of multifunctional compounds. google.com | Molecules with multiple, inter-reactive nucleophilic and electrophilic groups. | Tissue augmentation, bioadhesion. google.com | google.com |

Future Prospects and Emerging Research Frontiers for S 2 Aminocyclohexanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing (S)-2-aminocyclohexanol and its derivatives is a key focus of current research. These efforts are geared towards reducing environmental impact, improving atom economy, and utilizing renewable resources.

One promising approach involves biocatalysis and enzymatic resolutions. For instance, artificial cascade biocatalysis is being explored for the synthesis of 2-aminocyclohexanols with multiple contiguous stereocenters. acs.org Engineered transaminase polypeptides are also being used for the stereoselective transformation of substituted cyclohexanol (B46403) precursors into the corresponding aminocyclohexanols. google.com These enzymatic methods offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical resolutions.

In the realm of green chemistry, (S,S)-2-aminocyclohexanol has been utilized in catalyst-free amino-alcoholysis for the chemical recycling of poly(bisphenol A carbonate). rsc.org This process efficiently depolymerizes the plastic into its monomer, bisphenol A (BPA), and value-added oxazolidinones, achieving high yields and demonstrating a circular economy approach. rsc.org The reaction can proceed under solvent-free conditions, further enhancing its green credentials. rsc.org

Furthermore, novel catalytic systems are being developed for the synthesis of complex molecules starting from 2-aminocyclohexanol (B3021766). An iridium catalyst stabilized by a triazine-based PN5P pincer ligand has been used for the synthesis of tetrahydro-1H-indoles from secondary alcohols and 2-aminocyclohexanol via an acceptorless dehydrogenative condensation (ADC) reaction. researchgate.netresearchgate.net This method is classified as sustainable as it produces dihydrogen and water as the only byproducts. researchgate.net

Several patents also outline new process methods for preparing cis-2-aminocyclohexanol, starting from accessible materials like cyclohexene (B86901) and employing steps such as catalytic cyclization, ring-opening, and resolution by salification to obtain the enantiomerically pure product. google.com

Expansion of Catalytic Scope to Challenging Transformations

Beyond its established roles, derivatives of this compound are being explored as ligands and organocatalysts in a wider array of challenging chemical transformations, pushing the boundaries of asymmetric synthesis.

Ligands derived from optically active 2-aminocyclohexanol have shown significant promise in asymmetric catalysis. They have been successfully applied in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in transfer hydrogenations of aryl ketones, achieving high enantiomeric excess (up to 96% ee). researchgate.netacs.orgnih.gov The versatility of these ligands stems from the ability to readily synthesize a diverse range of substituted derivatives from a common enantiopure precursor. researchgate.netacs.orgnih.gov

In organocatalysis, prolinamides derived from 2-aminocyclohexanols have been developed as effective catalysts for asymmetric List-Lerner-Barbas aldol (B89426) reactions. researchgate.net These catalysts have demonstrated the ability to produce aldol products with high diastereo- and enantioselectivities. researchgate.net Computational and experimental studies suggest that the catalytic activity is enhanced by the specific stereochemistry and the potential for dual hydrogen bonding between the catalyst and the substrates. researchgate.net

The scope of reactions catalyzed by metal complexes bearing 2-aminocyclohexanol-derived ligands is also expanding. For example, iridium(I) complexes with aminosulf(ox)ide ligands derived from these amino alcohols are being investigated for asymmetric transfer hydrogenation reactions. acs.org Additionally, as mentioned previously, an iridium-catalyzed acceptorless dehydrogenative condensation (ADC) using 2-aminocyclohexanol and secondary alcohols provides a novel and sustainable route to tetrahydro-1H-indoles. researchgate.netresearchgate.net This reaction demonstrates the potential of this compound in C-N and C-C bond-forming reactions for the synthesis of heterocyclic compounds. researchgate.net

| Catalytic Application | Catalyst/Ligand System | Transformation | Achieved Selectivity (up to) |

| Asymmetric Phenyl Transfer | 2-Aminocyclohexanol-derived ligands | Phenyl transfer to benzaldehydes | 96% ee |

| Asymmetric Transfer Hydrogenation | 2-Aminocyclohexanol-derived ligands | Hydrogenation of aryl ketones | 96% ee |

| Asymmetric Aldol Reaction | Prolinamides from 2-aminocyclohexanols | Aldol reaction of ketones and aldehydes | 99:1 dr, 99% ee |

| Tetrahydroindole Synthesis | Iridium catalyst with 2-aminocyclohexanol | Acceptorless dehydrogenative condensation | - |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of this compound chemistry with automated synthesis and high-throughput screening (HTS) is accelerating the discovery and optimization of new catalysts and reactions. These advanced methodologies allow for the rapid evaluation of numerous reaction parameters, significantly speeding up the research and development process.

HTS assays have been specifically developed to rapidly determine key reaction outcomes such as enantiomeric excess (ee), diastereomeric excess (de), and concentration for reactions involving 2-aminocyclohexanol and its derivatives. nih.govresearchgate.net These optical methods often utilize circular dichroism (CD) and fluorescence spectroscopy. nih.govresearchgate.netnih.gov For instance, a workflow combining a CD assay for chiral primary amines and secondary alcohols, a UV-vis assay for diastereomeric excess, and a fluorescence assay for concentration allows for the full speciation of the four stereoisomers of 2-aminocyclohexanol. nih.gov This approach enables the analysis of approximately 96 reactions in under 30 minutes, showcasing the power of HTS. nih.govresearchgate.net

The development of fluorescent indicator displacement assays (IDA) provides another powerful tool for HTS. nih.gov A novel screening protocol using a combination of a fluorescent indicator displacement assay and a CD-active Fe(II) complex can determine both the concentration and enantiomeric excess of chiral amines. nih.gov This "mix and measure" assay is highly efficient, allowing for the determination of 192 yield and ee values in less than fifteen minutes using microplate technology. nih.gov

These HTS techniques are perfectly suited for automated robotic dispensing equipment, which is a cornerstone of modern automated synthesis. researchgate.net By combining automated reaction setup with rapid HTS analysis, researchers can efficiently screen large libraries of catalysts and ligands derived from this compound for new and challenging transformations. This synergy between automation and HTS is crucial for accelerating the pace of discovery in catalysis. nih.gov

Exploration in New Functional Materials and Nanotechnology

The unique stereochemistry and functional groups of this compound make it an attractive building block for the creation of novel functional materials and for applications in nanotechnology.